molecular formula C9H15NS B12660399 Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- CAS No. 53498-31-0

Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)-

Cat. No.: B12660399
CAS No.: 53498-31-0
M. Wt: 169.29 g/mol
InChI Key: AYEGWZGUAQDVNB-UHFFFAOYSA-N
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Description

Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- is a member of the thiazole family, which consists of a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are significant in medicinal chemistry due to their presence in various biologically active molecules .

Preparation Methods

The synthesis of thiazole derivatives typically involves cyclization reactions. One common method for preparing thiazole compounds is the reaction of α-oxodithioesters with tosylmethyl isocyanide in the presence of a base such as KOH . Another method involves the cyclization of ethyl isocyanoacetate with α-oxodithioesters using DBU/EtOH . Industrial production methods often involve similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- involves its interaction with biological targets. Thiazole rings can activate or inhibit biochemical pathways by binding to enzymes or receptors . The aromaticity of the thiazole ring allows it to participate in various molecular interactions, influencing the activity of the compound in biological systems.

Comparison with Similar Compounds

Thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- can be compared with other similar compounds such as:

The uniqueness of thiazole, 5-ethyl-4-methyl-2-(1-methylethyl)- lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

53498-31-0

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

5-ethyl-4-methyl-2-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C9H15NS/c1-5-8-7(4)10-9(11-8)6(2)3/h6H,5H2,1-4H3

InChI Key

AYEGWZGUAQDVNB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)C(C)C)C

Origin of Product

United States

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